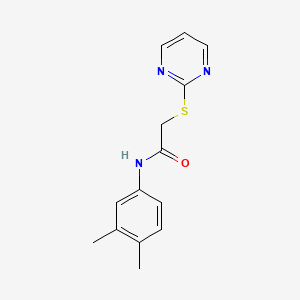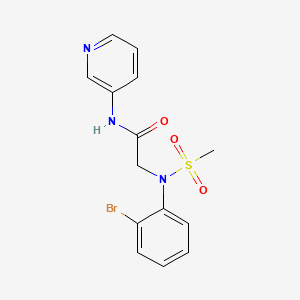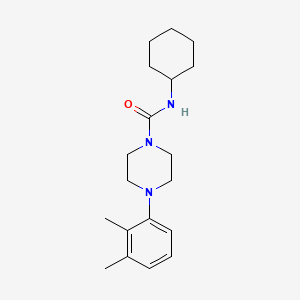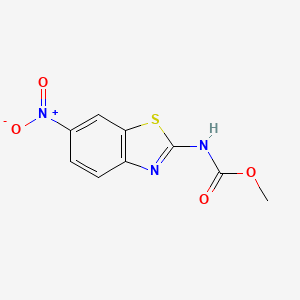![molecular formula C22H28N2O3 B5723437 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system and plays a crucial role in cognitive function and memory formation.
Mécanisme D'action
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide selectively binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The binding of this compound to the receptor leads to the opening of the ion channel, which results in the influx of calcium ions into the cell. This influx of calcium ions activates various signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain. It can improve cognitive function and memory formation by enhancing synaptic plasticity and increasing the release of neurotransmitters such as acetylcholine and glutamate. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These effects may be beneficial for the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has several advantages for lab experiments. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which allows for the specific activation of this receptor without affecting other receptors. Moreover, this compound has been extensively studied in preclinical models, which allows for the easy comparison of results across different studies. However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in vivo. Moreover, this compound has poor solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One potential direction is the development of more potent and selective agonists of the α7 nicotinic acetylcholine receptor. Moreover, further studies are needed to elucidate the precise mechanisms by which this compound exerts its neuroprotective effects. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis of this compound involves the condensation of 3,5-dimethylphenol with 4-(chloromethyl)benzylmorpholine, followed by the reaction of the resulting intermediate with N-(2-bromoethyl)acetamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that this compound can improve cognitive function and memory formation in animal models of these disorders. Moreover, this compound has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-11-18(2)13-21(12-17)27-16-22(25)23-14-19-5-3-4-6-20(19)15-24-7-9-26-10-8-24/h3-6,11-13H,7-10,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLEPSJIYWUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=CC=C2CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)

![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)


![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)


![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)

